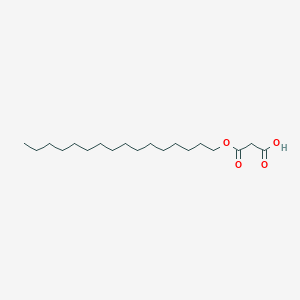
Cetyl malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetyl malonate is an organic compound that belongs to the class of malonic esters. It is a derivative of malonic acid where the hydrogen atoms of the carboxyl groups are replaced by cetyl groups. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cetyl malonate can be synthesized through the alkylation of malonic ester. The process involves the deprotonation of malonic ester using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with cetyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Cetyl malonate undergoes several types of chemical reactions, including:
Alkylation: The enolate form of this compound can react with various alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of cetyl alcohol and malonic acid.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form cetyl acetate.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Cetyl alcohol and malonic acid.
Decarboxylation: Cetyl acetate.
Applications De Recherche Scientifique
Cetyl malonate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of cetyl malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the alkylation of enolate ions and subsequent hydrolysis and decarboxylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another malonic ester used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Acetoacetic ester: Similar in reactivity but forms ketones instead of carboxylic acids.
Uniqueness
Cetyl malonate is unique due to its long cetyl chain, which imparts different physical and chemical properties compared to other malonic esters. This makes it particularly useful in applications requiring hydrophobicity and long-chain alkyl groups .
Propriétés
Numéro CAS |
1002-58-0 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3-hexadecoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-19(22)17-18(20)21/h2-17H2,1H3,(H,20,21) |
Clé InChI |
VKLSLWCRDBMTKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


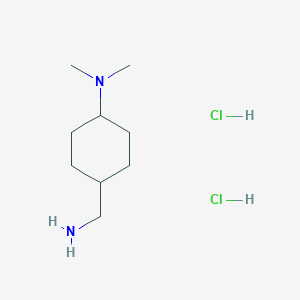
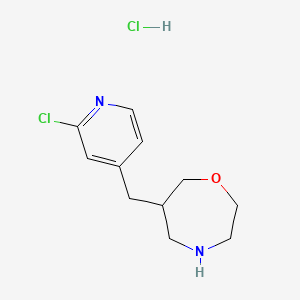
![1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
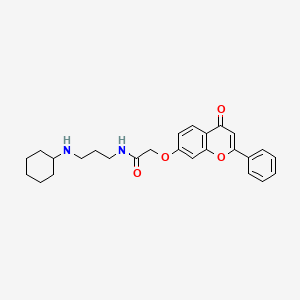
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)
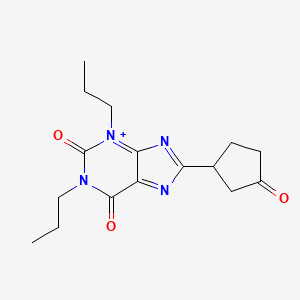

![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)
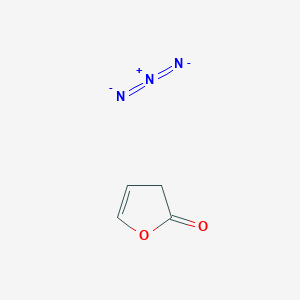
![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

